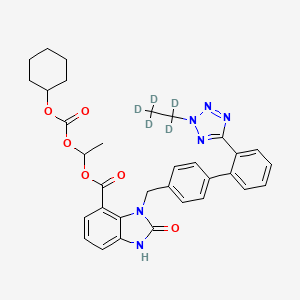

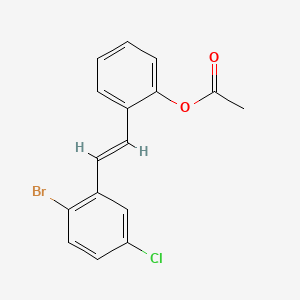

(E)-2-Acetoxy-2'-bromo-5'-chlorostilbene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc., and methods like X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc., as well as its chemical properties like acidity/basicity, reactivity, etc .Applications De Recherche Scientifique

Synthesis and Reactivity

Chlorination of trans-1,2-Diarylethenes : Research has shown that chlorination reactions in chloroform and acetic acid can lead to different isomers depending on the substituents on the (E)-stilbenes. This study highlights the reactivity of (E)-stilbenes in different solvents and could provide insights into manipulating (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene for desired outcomes (Britsun, Serguchev, & Ganushchak, 2001).

Hydrodehalogenation and Reductive Radical Cyclization : A study demonstrates the photostimulated reactions of aryl and alkyl chlorides and bromides, leading to reduced products or cyclized reduced products. This indicates potential pathways for modifying (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene in synthetic applications (Vaillard, Postigo, & Rossi, 2004).

Potential in Material Science

- Photodynamic Therapy Applications : A study on zinc phthalocyanine derivatives, which are related in terms of structural modifications, highlights their significant potential in photodynamic therapy due to favorable photophysical and photochemical properties. This suggests a potential area of application for (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene derivatives in the development of therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis Intermediates

Synthesis of Antimicrobial Compounds : A study on the synthesis and antimicrobial activity of new compounds demonstrates the role of bromo- and chloro-substituted intermediates in creating bioactive molecules. This highlights the utility of halogenated stilbenes as precursors in synthesizing compounds with potential biological activities (Gadaginamath & Patil, 2002).

Ferromagnetic Properties of Schiff Base Complexes : Research into the synthesis of heterotrinuclear Cu-Ni complexes of a compartmental chiral Schiff base demonstrates the material science applications of such compounds, which could be related to the structural manipulation of (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene for creating materials with specific magnetic properties (Fondo et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

[2-[(E)-2-(2-bromo-5-chlorophenyl)ethenyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClO2/c1-11(19)20-16-5-3-2-4-12(16)6-7-13-10-14(18)8-9-15(13)17/h2-10H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFSLKCOGBEHAK-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C=CC2=C(C=CC(=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1/C=C/C2=C(C=CC(=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731690 |

Source

|

| Record name | 2-[(E)-2-(2-Bromo-5-chlorophenyl)ethenyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Acetoxy-2'-bromo-5'-chlorostilbene | |

CAS RN |

1000890-01-6 |

Source

|

| Record name | 2-[(E)-2-(2-Bromo-5-chlorophenyl)ethenyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.